

Application Notes: In Vitro Kinase Selectivity Profiling of **PF-06273340**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PF-06273340**
Cat. No.: **B609965**

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-06273340 is a potent, ATP-competitive, and peripherally restricted pan-Tropomyosin receptor kinase (Trk) inhibitor.^[1] The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), signal through the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).^{[2][3]} This signaling pathway is implicated in the pathophysiology of chronic pain.^{[4][5]} **PF-06273340** was developed as a potential therapeutic for the treatment of pain by inhibiting Trk kinase activity.^[6] ^[1] To ensure the safety and efficacy of such a therapeutic agent, a thorough understanding of its kinase selectivity is crucial. These application notes provide a summary of the in vitro kinase selectivity profile of **PF-06273340** and detailed protocols for assessing kinase inhibition.

Mechanism of Action

PF-06273340 is a highly potent inhibitor of TrkA, TrkB, and TrkC.^[7] By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of downstream signaling molecules, thereby modulating neuronal function, including pain signaling. The compound was designed to have minimal brain availability to reduce the risk of central nervous system (CNS) side effects.^{[6][1]}

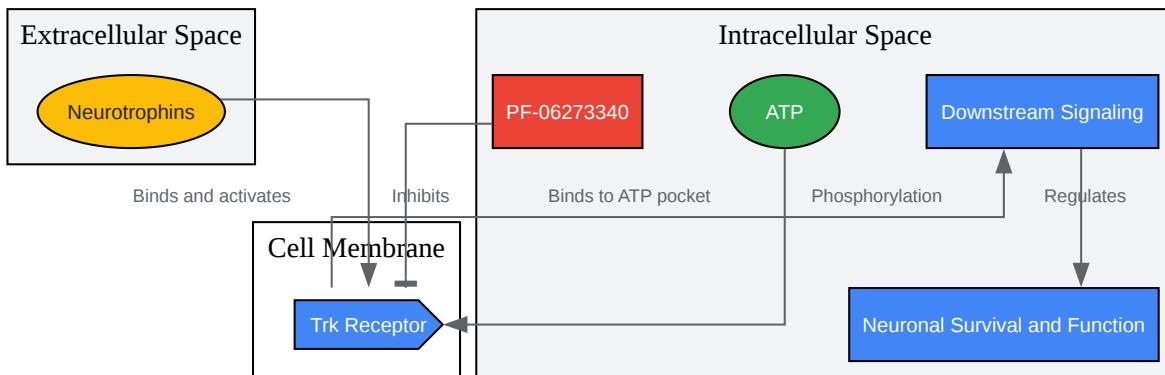
In Vitro Kinase Selectivity Data

The kinase selectivity of **PF-06273340** was assessed using a broad panel of in vitro biochemical kinase assays. The compound demonstrates high potency against the Trk family of kinases and significant selectivity against a wide range of other kinases.

Primary Target Potency

The half-maximal inhibitory concentration (IC50) values for **PF-06273340** against the primary Trk kinase targets are summarized in the table below.

Kinase	IC50 (nM)
TrkA	6[7]
TrkB	4[7]
TrkC	3[7]

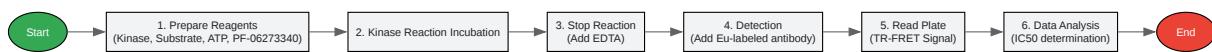

Off-Target Kinase Profile

PF-06273340 was screened against a wide panel of 309 kinases.[7] The majority of these kinases were inhibited by less than 40% at a concentration of 1 μ M, indicating a high degree of selectivity.[7] Key off-target kinases with notable inhibition are listed below.

Kinase	IC50	% Inhibition @ 1 μ M
MUSK	53 nM[7]	-
FLT-3	395 nM[7]	-
IRAK1	2.5 μ M[7]	-
MKK	-	90%[7]
DDR1	-	60%[7]

Trk Signaling Pathway

The following diagram illustrates the simplified Trk signaling pathway and the point of inhibition by **PF-06273340**.


[Click to download full resolution via product page](#)

Caption: Simplified Trk signaling pathway and inhibition by **PF-06273340**.

Protocols: In Vitro Kinase Assay for Selectivity Profiling

The following protocols are representative of the methodologies used for in vitro kinase selectivity profiling, such as the Invitrogen SelectScreen™ service. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, like the LANCE® Ultra Kinase Assay.

Experimental Workflow: TR-FRET Kinase Assay

[Click to download full resolution via product page](#)

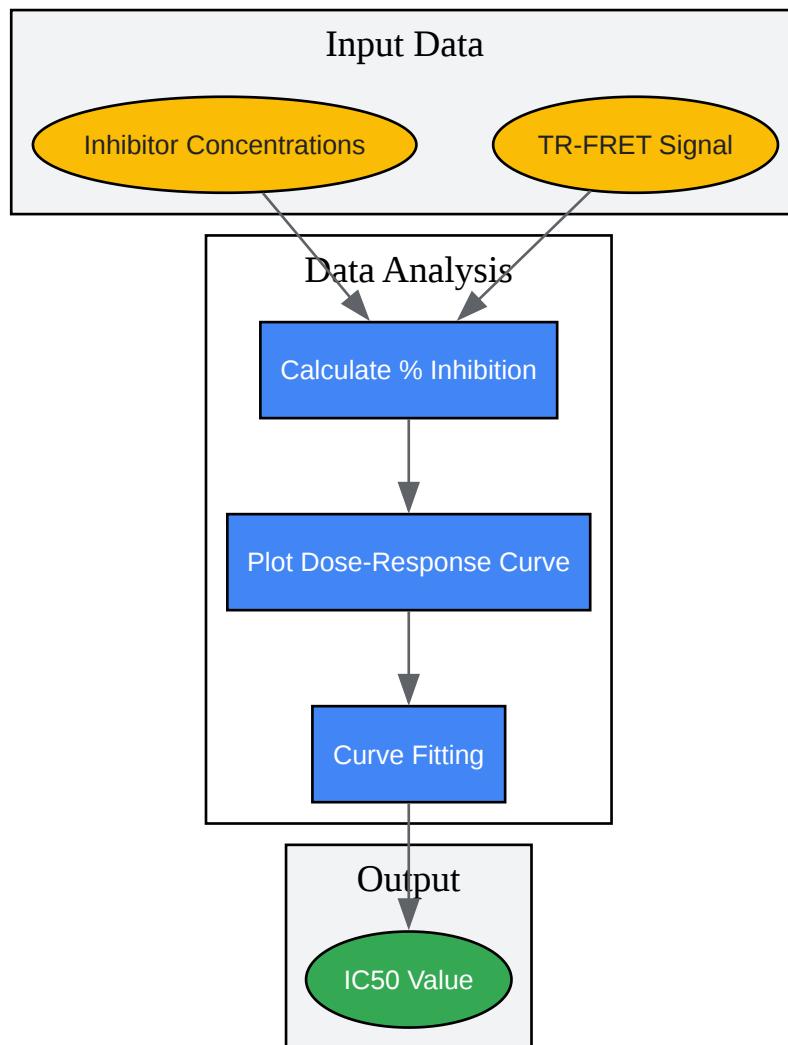
Caption: General workflow for a TR-FRET based in vitro kinase assay.

Protocol 1: LANCE® Ultra TR-FRET Kinase Assay

This protocol is a general guideline for determining the IC₅₀ value of an inhibitor. Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase target.

Materials

- Kinase of interest (e.g., TrkA, TrkB, TrkC)
- ULight™-labeled peptide substrate
- Europium (Eu)-labeled anti-phospho-substrate antibody
- Adenosine triphosphate (ATP)
- **PF-06273340** (or other test compounds)
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- LANCE® Detection Buffer
- EDTA
- 384-well white microplates
- TR-FRET enabled plate reader


Procedure

- Reagent Preparation:
 - Prepare a 4X stock solution of the kinase in Kinase Reaction Buffer.
 - Prepare a 2X stock solution of ATP and ULight™-labeled peptide substrate in Kinase Reaction Buffer. The ATP concentration should ideally be at the Km for the specific kinase.
 - Prepare a 4X serial dilution of **PF-06273340** in Kinase Reaction Buffer containing a constant percentage of DMSO (e.g., 4%).
 - Prepare a 4X stop solution of EDTA in LANCE® Detection Buffer.

- Prepare a 4X detection mix of the Eu-labeled antibody in LANCE® Detection Buffer.
- Kinase Reaction:
 - To the wells of a 384-well plate, add:
 - 2.5 µL of the 4X kinase solution.
 - 2.5 µL of the 4X **PF-06273340** serial dilution (or control).
 - Pre-incubate for 10-15 minutes at room temperature.
 - Initiate the reaction by adding 5 µL of the 2X ATP/ULight™-substrate mix.
 - Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the kinase reaction.
- Reaction Termination and Detection:
 - Stop the kinase reaction by adding 5 µL of the 4X EDTA stop solution.
 - Incubate for 5 minutes at room temperature.
 - Add 5 µL of the 4X Eu-labeled antibody detection mix.
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.
- Data Analysis:
 - The TR-FRET signal is proportional to the amount of substrate phosphorylation.
 - Calculate the percent inhibition for each concentration of **PF-06273340** relative to the DMSO control.

- Plot the percent inhibition versus the log concentration of **PF-06273340** and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationship for IC50 Determination

[Click to download full resolution via product page](#)

Caption: Logical flow for the determination of an IC50 value.

References

- 1. blossombio.com [blossombio.com]

- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. revvity.com [revvity.com]
- To cite this document: BenchChem. [Application Notes: In Vitro Kinase Selectivity Profiling of PF-06273340]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609965#in-vitro-kinase-selectivity-profiling-of-pf-06273340\]](https://www.benchchem.com/product/b609965#in-vitro-kinase-selectivity-profiling-of-pf-06273340)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com